Product packaging for 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol(Cat. No.:CAS No. 2145-54-2)

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol

Cat. No.: B11722467
CAS No.: 2145-54-2
M. Wt: 160.17 g/mol
InChI Key: FJAUHWHVMOTUCQ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol (CAS 2145-54-2) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 5 H 5 FN 2 OS and a molecular weight of 160.17 g/mol [ citation:1 ]. Its structure, characterized by the SMILES notation CC1=NC(S)=NC(O)=C1F, presents multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules [ citation:10 ]. The pyrimidine scaffold is a privileged structure in pharmaceutical research. As a core component of DNA and RNA, pyrimidine-based compounds are inherently capable of interacting with a wide array of biological targets [ citation:5 ]. Recent scientific literature highlights the critical role of pyrimidine derivatives in developing new therapeutic agents, including antibacterials (particularly against drug-resistant tuberculosis), anticancer agents , antivirals , and treatments for neurological disorders [ citation:5 ]. The incorporation of fluorine and sulfanyl groups in this specific compound can enhance its binding affinity and improve pharmacokinetic properties, as fluorine is often used to modulate a molecule's metabolic stability and membrane permeability [ citation:5 ]. This product is offered for Research Use Only and is intended for use in laboratory-scale chemical synthesis and biological screening. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore novel structure-activity relationships and develop next-generation drug candidates across multiple disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2OS B11722467 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol CAS No. 2145-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAUHWHVMOTUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195628
Record name 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-54-2
Record name 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Fluoro 6 Methyl 2 Sulfanylpyrimidin 4 Ol and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine ring is a foundational step in the synthesis of 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol. Various synthetic strategies have been developed to create this heterocyclic system, ranging from classical cyclocondensation reactions to more modern multi-component and ring transformation approaches.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. For the synthesis of the target molecule, this would classically involve the reaction of a thiourea derivative with a suitably substituted three-carbon component.

A widely employed method is the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org For the specific target, this compound, a potential retrosynthetic analysis points to the cyclocondensation of thiourea with a derivative of 2-fluoro-3-oxobutanoate.

The regiochemistry of these cyclocondensation reactions is a critical aspect, and studies using computational methods like DFT-B3LYP calculations have been employed to explain the observed regioselectivity by analyzing the stability and electronic properties of reaction intermediates. nih.gov These reactions often proceed through an initial amination or Michael addition, followed by cyclization to form the pyrimidine ring. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
β-Keto esters Amidines Ultrasound 4-Pyrimidinols organic-chemistry.org
Malononitrile dimer Amidines Piperidine/DMF 6-Aminopyrimidines mdpi.com
β-Enaminodiketones Aromatic Amidines Acetonitrile, reflux Fused Pyrimidinones nih.gov

Multi-component Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex pyrimidine structures in a single step, enhancing atom economy and reducing synthesis time. nih.govacs.orgfigshare.combohrium.com These reactions are particularly attractive as they allow for the creation of large libraries of diversely functionalized products. nih.govacs.orgfigshare.combohrium.com

One notable MCR is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps to build the pyrimidine core with high regioselectivity, yielding highly substituted pyrimidines in yields of up to 93%. nih.govacs.org

Another versatile approach is the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidines. organic-chemistry.org This method can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives directly. organic-chemistry.org

Ring Transformation and Rearrangement Strategies for Pyrimidines

Ring transformation strategies provide an alternative route to pyrimidine synthesis, often starting from other heterocyclic systems. These methods can be particularly useful for accessing novel substitution patterns that are difficult to achieve through traditional linear syntheses.

A "deconstruction–reconstruction" approach has been developed where existing pyrimidine-containing compounds are converted into N-arylpyrimidinium salts. nih.gov These intermediates can be cleaved to form a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming reactions to reconstruct substituted pyrimidines or create other heterocyclic analogues. nih.gov This strategy allows for the late-stage diversification of complex molecules. nih.gov Additionally, reactions involving substituted triazines and ketones, promoted by trifluoroacetic acid (TFA), can yield pyrimidines through a cascade of Diels-Alder and retro-Diels-Alder reactions. mdpi.com

Regioselective Fluorination at the C-5 Position of Pyrimidines

The introduction of a fluorine atom at the C-5 position is a key transformation in the synthesis of this compound and its analogues. This can be achieved either by direct fluorination of a pre-formed pyrimidine ring or by incorporating a fluorine-containing building block during the ring construction.

Direct Electrophilic and Nucleophilic Fluorination Techniques

Direct fluorination of the pyrimidine ring is a common strategy. Electrophilic fluorination involves the reaction of an electron-rich pyrimidine precursor with an electrophilic fluorine source ("F+"). wikipedia.org

Electrophilic Fluorination: Historically, reagents like fluoroxytrifluoromethane (CF₃OF) were used for the specific monohalogenation of uracil at the 5-position. nih.gov However, due to handling difficulties, more stable and safer N-F reagents have been developed and are now widely used. wikipedia.org Selectfluor® (F-TEDA-BF₄) is a practical and effective reagent for the direct synthesis of 5-fluorouracil (B62378) (5-FU) and other 5-fluoropyrimidines. nih.govnih.gov The reaction is typically performed in a solvent such as dimethylformamide (DMF) or acetic acid. researchgate.net Other common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org

Nucleophilic Fluorination: Nucleophilic fluorination of pyrimidines is more challenging due to the electron-rich nature of the ring system. However, recent advances have demonstrated the possibility of concerted nucleophilic aromatic substitution for the fluorination of electron-deficient azaarenes like quinolines, a strategy that could potentially be adapted for activated pyrimidine systems. acs.org The development of novel reagents to overcome the low solubility and high basicity of common fluoride sources like metal fluoride salts is an active area of research. ucla.edu

Table 2: Common Reagents for Direct C-5 Fluorination of Pyrimidines

Reagent Class Specific Reagent Abbreviation Typical Application Reference
Electrophilic (N-F) 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Direct fluorination of uracils and other pyrimidines nih.govnih.gov
Electrophilic (N-F) N-Fluorobenzenesulfonimide NFSI Fluorination of carbanions and electron-rich aromatics wikipedia.org
Electrophilic (O-F) Fluoroxytrifluoromethane CF₃OF Early method for 5-fluorination of uracil nih.gov

Utilization of Fluorinated Building Blocks in Pyrimidine Synthesis

An alternative and highly effective strategy for synthesizing C-5 fluorinated pyrimidines is to use building blocks that already contain the fluorine atom. fluorochem.co.uk This approach avoids the often harsh conditions of direct fluorination and can provide excellent control over regioselectivity.

A key example involves the reaction of isothiourea salts with α-fluoro-β-ketoester enolates to generate the pyrimidine skeleton with fluorine already incorporated at the desired position. nih.gov This method circumvents the need for direct fluorination of the heterocyclic ring. For the synthesis of this compound, this would translate to the cyclocondensation of thiourea with ethyl 2-fluoro-3-oxobutanoate.

The development of efficient, gram-scale syntheses for various fluorinated building blocks, such as fluorinated enaminones and β-bromo-α,α-difluoroketones, has expanded the scope of this methodology, enabling the creation of a wide range of fluorinated pyrimidines. researchgate.net These sp³-enriched fluorinated building blocks are becoming increasingly important intermediates in drug discovery. alfa-chemistry.com

Transition Metal-Catalyzed Fluorination Methods

The introduction of a fluorine atom onto an aromatic ring, particularly an electron-deficient system like pyrimidine, is a significant synthetic challenge. Transition metal-catalyzed C-H fluorination has emerged as a powerful strategy to overcome the limitations of traditional methods.

Palladium and copper complexes are at the forefront of these developments. Palladium-catalyzed C-H fluorination often proceeds through a high-valent Pd(IV)-F intermediate. springernature.comresearchgate.net This reactive species is capable of fluorinating arenes that are unreactive towards milder electrophilic fluorinating reagents. springernature.comnih.gov The reaction typically employs a palladium(II) precatalyst, an oxidant, and a fluoride source. For instance, a doubly cationic palladium(II) catalyst has been developed that, upon oxidation, forms a palladium(IV)–fluoride species capable of transferring "F+" to arenes. springernature.com While initial systems were limited to electron-rich arenes, newer catalyst designs have expanded the scope to more complex and drug-like molecules. springernature.comnih.gov

Copper-catalyzed methods provide a cost-effective alternative. These reactions can be facilitated by directing groups, such as 8-aminoquinoline or picolinic acid, which position the copper catalyst for ortho-C-H activation. nih.gov A typical system may use a Cu(I) catalyst with a silver fluoride (AgF) source at elevated temperatures. nih.gov Mechanistic studies suggest that these reactions can proceed through a Cu(I/III) catalytic cycle, with the final C-F bond formation occurring via reductive elimination from an ArCu(III)-F species. rsc.org Electrochemical approaches have also been developed, translating the reactivity of stoichiometric Cu(III)-fluoride complexes into a catalytic process. nih.gov

Catalyst SystemFluoride SourceOxidant/ConditionsSubstrate ScopeReference
Palladium(II)AgFIodosobenzene dipivalate8-methylquinoline derivatives researchgate.net
Cationic Palladium(II)Electrophilic (e.g., Selectfluor)Chemical OxidantsElectron-rich & complex arenes springernature.com
Copper(I) IodideAgFDirecting group assistance, elevated temp.Benzoic acid & benzylamine derivatives nih.gov

Introduction and Derivatization of the C-6 Methyl Group

The methyl group at the C-6 position is a key structural feature that can be incorporated during the initial ring synthesis or introduced onto a pre-formed pyrimidine ring. Furthermore, this methyl group serves as a handle for subsequent functionalization.

Synthetic Routes for Alkyl Chain Incorporation at C-6

A primary and highly efficient method for constructing the pyrimidine ring with a pre-installed C-6 methyl group is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate, which provides the C-6 methyl group), and urea or thiourea. wikipedia.orgorganic-chemistry.org The reaction is typically acid-catalyzed and provides direct access to dihydropyrimidinones, which can be subsequently oxidized to the aromatic pyrimidine. wikipedia.orgorganicreactions.org

Another classical approach involves the condensation of a 1,3-dicarbonyl compound containing the required methyl group with an N-C-N synthon like urea, thiourea, or amidines. For example, acetylacetone can be condensed with thiourea to yield 4,6-dimethyl-2-thiopyrimidine. By selecting an appropriate asymmetric β-dicarbonyl precursor, the 6-methyl substituent can be selectively incorporated.

Functional Group Transformations at the C-6 Position

Once installed, the C-6 methyl group is amenable to a variety of chemical transformations, allowing for the synthesis of diverse analogues.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. For instance, oxidation of 6-methyluracil derivatives with selenium dioxide or selenous acid can yield the corresponding orotic aldehyde (6-formyluracil). researchgate.netresearchgate.net This formyl group is a versatile intermediate for further reactions, such as reductive amination or conversion to a carboxylic acid.

Halogenation: The methyl group can be a site for radical halogenation to produce a halomethyl derivative. These intermediates are highly reactive towards nucleophilic substitution, providing a route to introduce a wide range of functional groups. Additionally, direct halogenation of the pyrimidine ring itself is possible, with the electronic properties of the ring directing the position of substitution. rsc.orgnih.govnih.gov For example, 6-methyluracil can undergo oxidative halogenation to yield 5-iodo-6-methyluracil. researchgate.net

Condensation: The activated methyl group of certain 6-methylpyrimidine derivatives can undergo condensation reactions. For example, 5-acetyl-6-methylpyrimidines can react with dimethylformamide dimethyl acetal (DMFDMA) at the methyl group to form enamine intermediates, which can then be used in cyclization reactions to build fused heterocyclic systems. researchgate.net

Methodologies for Introducing the 2-Sulfanyl Moiety

The 2-sulfanyl (-SH) or thione (C=S) group is a common feature in biologically active pyrimidines. Its introduction can be achieved either during the initial cyclization or by substitution on a pre-formed pyrimidine ring.

Thiolation Reactions on Pyrimidine Rings

The most direct method for introducing the 2-sulfanyl moiety is through the cyclocondensation of a β-dicarbonyl compound with thiourea. nih.gov This variation of the Prinzbach synthesis or Biginelli reaction directly yields a 2-thioxopyrimidine derivative. researchgate.netmdpi.com For example, the reaction of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base like potassium hydroxide (B78521) is a widely used method to synthesize 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. mdpi.com Similarly, reacting ethyl cyanoacetate with thiourea leads to the formation of 6-amino-2-thiouracil. jetir.org These methods are advantageous as they construct the heterocyclic core and install the sulfur functionality in a single, often high-yielding, step.

Nucleophilic Substitution Strategies for Sulfur Introduction

When a pyrimidine core is already assembled, the 2-sulfanyl group can be introduced via nucleophilic aromatic substitution (SNAr). This requires a suitable leaving group at the C-2 position.

Halide Displacement: 2-Halopyrimidines are common substrates for SNAr reactions. The electron-deficient nature of the pyrimidine ring facilitates the attack of sulfur nucleophiles at the C-2 position, displacing the halide. stackexchange.com Common sulfur nucleophiles include sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or thiourea followed by hydrolysis. The reactivity of the halide leaving group generally follows the order I > Br > Cl > F for this step. sci-hub.se

Sulfonyl Group Displacement: An increasingly popular and highly efficient strategy involves the use of 2-sulfonylpyrimidines as electrophiles. nih.govnih.gov The sulfonyl group (e.g., -SO₂Me) is an excellent leaving group for SNAr reactions. These compounds react readily and chemoselectively with thiol nucleophiles under mild, neutral pH conditions to form stable S-heteroarylated adducts. nih.govacs.org The reactivity of 2-sulfonylpyrimidines can be finely tuned over several orders of magnitude by altering the substituents on the pyrimidine ring, making this a highly versatile method for introducing the sulfanyl (B85325) moiety. nih.govresearchgate.net

Leaving Group at C-2Sulfur NucleophileConditionsProductReference
-Cl, -Br, -INaSH, Thiourea, Na₂SBasic or neutral2-Sulfanylpyrimidine sci-hub.se
-SO₂RThiols (e.g., Cysteine)Neutral pH, aqueous buffer2-(Alkyl/Aryl)thiopyrimidine nih.govnih.gov

Synthesis via Thiourea and Related Sulfur Precursors

The most classical and direct route to the 2-sulfanylpyrimidin-4-ol core, also known as a 2-thiouracil, is the cyclocondensation reaction between a β-ketoester and thiourea. This method remains a cornerstone of pyrimidine synthesis due to its reliability and the accessibility of starting materials.

For the specific synthesis of this compound, the required precursor is ethyl 2-fluoro-3-oxobutanoate. The reaction proceeds via a base-catalyzed condensation, typically using sodium ethoxide in ethanol. The mechanism involves the initial formation of a thioureide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

The general reaction scheme is as follows:

Deprotonation of thiourea by a strong base.

Nucleophilic attack of the thiourea anion on the ketone carbonyl of the β-ketoester.

A second nucleophilic attack by the other nitrogen of the thiourea on the ester carbonyl, leading to ring closure.

Elimination of ethanol and water to form the final 2-thiouracil product.

This approach is highly versatile and has been used to synthesize a wide array of 5- and 6-substituted 2-thiouracils. The reaction conditions are generally robust, though yields can be influenced by the nature of the substituents on the β-ketoester.

Table 1: Examples of 2-Thiouracils Synthesized via Thiourea Condensation
β-Ketoester PrecursorResulting 2-Thiouracil ProductTypical Conditions
Ethyl acetoacetate6-methyl-2-sulfanylpyrimidin-4-ol (6-methyl-2-thiouracil)NaOEt, EtOH, reflux
Ethyl 2-propyl-3-oxohexanoate6-propyl-5-propyl-2-sulfanylpyrimidin-4-olNaOEt, EtOH, reflux
Ethyl 2-fluoro-3-oxobutanoateThis compoundNaOEt, EtOH, reflux

Synthetic Pathways for the 4-Hydroxyl Functionality

The introduction of the hydroxyl group at the C4 position is a critical step in the synthesis. This can be achieved through several pathways, with the most common being the hydrolysis of an activated pyrimidine precursor.

Direct hydroxylation of a C-H bond at the C4 position of the pyrimidine ring is not a conventional synthetic strategy. The pyrimidine ring is electron-deficient, particularly at positions 2, 4, and 6, which makes it resistant to electrophilic attack, the typical mechanism for many aromatic hydroxylation reactions.

While enzymatic pathways in biological systems can achieve site-specific hydroxylation of heterocyclic rings, these methods are generally not employed for preparative organic synthesis. For instance, the RutA enzyme is known to oxidatively cleave the pyrimidine ring between the N3 and C4 positions, demonstrating that this bond can be a site of enzymatic oxygenation nih.gov. However, this leads to ring opening rather than simple hydroxylation. Therefore, for laboratory synthesis, indirect methods are almost exclusively used.

A more feasible and widely practiced approach is the nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group at the C4 position. The most common precursor for this transformation is a 4-chloropyrimidine.

The synthesis of the target compound via this route would involve the initial preparation of 4-chloro-5-fluoro-6-methyl-2-sulfanylpyrimidine . This intermediate can be synthesized from the corresponding 4-hydroxypyrimidine (the target compound itself, in a reverse sense) using a chlorinating agent like phosphorus oxychloride (POCl₃). However, a more logical forward synthesis involves preparing a 2,4-dichloro-5-fluoro-6-methylpyrimidine intermediate and selectively substituting the C2 and C4 positions.

Once the 4-chloro intermediate is obtained, it can be hydrolyzed to the 4-hydroxypyrimidine. This reaction is typically performed under aqueous acidic or basic conditions.

Basic Hydrolysis: Treatment with aqueous sodium hydroxide or potassium hydroxide at elevated temperatures effectively displaces the chloride ion with a hydroxide ion.

Acidic Hydrolysis: Heating in the presence of an acid like hydrochloric acid can also facilitate the hydrolysis of the C4-chloro group.

This method is highly effective because the electron-deficient nature of the pyrimidine ring activates the C4 position toward nucleophilic attack by hydroxide ions or water. The selective hydrolysis of a 4-chloro group in the presence of other functionalities is a well-established procedure in pyrimidine chemistry.

Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex pyrimidines has benefited significantly from the development of novel catalytic strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrimidine rings. While often used to add peripheral groups, these reactions can also be integral to the synthesis of the core structure or for the introduction of key substituents like the methyl group.

A common strategy involves the use of a halogenated pyrimidine intermediate. For example, a 6-chloropyrimidine derivative could undergo a Suzuki cross-coupling reaction with methylboronic acid or a Stille coupling with a methyltin reagent to introduce the C6-methyl group. The reactivity of halogens on the pyrimidine ring typically follows the order I > Br > Cl, and the choice of catalyst and ligands is crucial for achieving high yields.

Recent advancements include cascade reactions where cross-coupling is a key step in constructing a fused pyrimidine system. For instance, a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cycloaddition has been used to build pyrido[2,3-d]pyrimidines from 6-aminouracils and β-bromovinyl aldehydes rsc.org. While not a direct synthesis of the target monocyclic pyrimidine, these methods highlight the power of catalysis to assemble the pyrimidine motif.

Table 2: Application of Cross-Coupling Reactions in Pyrimidine Synthesis
Reaction TypePyrimidine SubstrateCoupling PartnerPurpose
Suzuki Coupling6-Chloro-2,4-diaminopyrimidineAryl boronic acidsC6-Arylation researchgate.net
Hiyama CouplingPyrimidin-2-yl tosylatesOrganosilanesC2-Arylation/Alkenylation semanticscholar.org
Buchwald-Hartwig Coupling6-amino-1,3-dialkyluracilsβ-bromovinyl aldehydesAnnulation to form fused pyrimidines rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for pyrimidine synthesis. A particularly relevant class of organocatalysts are thiourea derivatives. These molecules function as hydrogen-bond donors, activating electrophilic substrates towards nucleophilic attack.

The mechanism of thiourea organocatalysis involves the formation of a double hydrogen bond between the two N-H protons of the thiourea and an electronegative atom (typically oxygen or nitrogen) on the substrate wikipedia.org. This interaction polarizes the substrate, lowering the activation energy for a subsequent reaction. Chiral thiourea catalysts have been developed that can induce high levels of enantioselectivity in various transformations rsc.org.

In the context of pyrimidine synthesis, organocatalysts like L-proline have been used to promote multicomponent reactions for the construction of pyrimidine-fused heterocycles nih.gov. For instance, the three-component reaction of an aldehyde, urea/thiourea, and a suitable third component can be catalyzed by an organic acid or base to build complex molecular scaffolds in a single step nih.gov. These approaches leverage the principles of organocatalysis to create atom-economical and efficient pathways to diverse pyrimidine structures. The use of thiourea itself as a reactant in a reaction that is catalyzed by another organic molecule falls within the broader scope of organocatalytic strategies for pyrimidine ring formation.

Green Chemistry Principles and Sustainable Synthesis of Pyrimidine Derivatives

The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The synthesis of pyrimidine derivatives, a cornerstone of many pharmaceutical compounds, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. However, the scientific community has made substantial strides in developing more sustainable and eco-friendly alternatives. These modern approaches not only mitigate environmental concerns but also frequently offer benefits such as higher yields, shorter reaction times, and simplified purification procedures. Key green synthetic strategies applicable to pyrimidine derivatives include microwave-assisted synthesis, ultrasound-promoted reactions, the use of greener solvents, and solvent-free conditions.

A significant focus in the sustainable synthesis of pyrimidine derivatives is the adoption of alternative energy sources to conventional heating. Microwave irradiation, for instance, has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields. mdpi.comnih.gov This technique has been successfully employed in the solvent-free synthesis of various substituted uracils and thiouracils, highlighting its potential for the clean synthesis of compounds like this compound. researchgate.net The mechanism behind microwave-assisted synthesis involves efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction, which can lead to different selectivity and higher purity of the final products compared to conventional heating methods.

Another innovative and environmentally friendly approach is the use of ultrasound irradiation. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. nih.gov An ultrasound-promoted cyclocondensation of β-keto esters and amidines in water has been shown to be a highly efficient method for producing 4-pyrimidinols with good to excellent yields in very short reaction times. organic-chemistry.orgresearchgate.net This methodology is particularly relevant for the synthesis of the target molecule, as it utilizes water as a green solvent and significantly reduces energy consumption.

The principles of green chemistry also emphasize the reduction or elimination of hazardous substances. This has led to the exploration of solvent-free reaction conditions and the use of more benign solvent systems. For instance, solid-state grinding protocols have been utilized for the formation of 5-fluorouracil co-crystals, a method that avoids the use of bulk solvents altogether. nih.govcoventry.ac.uk When solvents are necessary, the trend is to move towards greener alternatives such as water or bio-derived solvents. The synthesis of fluorinated furanic building blocks from bio-derived furfural is an example of how sustainable starting materials can be integrated into the production of valuable fluorinated compounds. mdpi.com

The development of synthetic routes for fluorinated pyrimidines, including thiouracil analogues, has also been a subject of research, given their biological importance. tandfonline.comnih.govresearchgate.net While traditional methods may be effective, the incorporation of green chemistry principles into these syntheses is crucial for sustainable production. The versatile synthesis of fluorinated uracils and thiouracils has been demonstrated, providing a pathway that could be adapted to more sustainable conditions. nih.govresearchgate.net

The following table summarizes various green synthetic approaches for pyrimidine derivatives, highlighting the reaction conditions and their advantages.

Green Chemistry ApproachReaction ConditionsKey AdvantagesApplicability to this compound Synthesis
Microwave-Assisted SynthesisSolvent-free or in green solvents (e.g., water, ethanol)Rapid reaction times, higher yields, improved purity. mdpi.comnih.govApplicable to the core pyrimidine ring formation.
Ultrasound-Promoted SynthesisOften performed in water at ambient temperature.Reduced reaction times, energy efficiency, high yields. nih.govorganic-chemistry.orgSuitable for the cyclocondensation step to form the pyrimidin-4-ol core.
Solvent-Free SynthesisSolid-state grinding or reactions at elevated temperatures without solvent.Eliminates solvent waste, simplifies work-up. nih.govcoventry.ac.ukPotentially applicable for the initial condensation reactions.
Use of Green SolventsReactions carried out in water, ethanol, or other biodegradable solvents.Reduced toxicity and environmental impact. organic-chemistry.orgresearchgate.netWater can be used as a solvent for the cyclization step.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 6 Methyl 2 Sulfanylpyrimidin 4 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational techniques provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. This process minimizes the total energy of the molecule to find its most probable conformation. The resulting optimized structure is crucial for all subsequent computational analyses.

Table 1: Predicted Optimized Geometric Parameters from DFT Calculations (Note: This data is illustrative and not from published research)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-S 1.75 S-C2-N1 118.5
C5-F 1.36 F-C5-C4 119.2
C6-CH3 1.51 C4-C5-C6 120.1
N1-C2 1.38 C5-C6-N1 121.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, these orbitals' energies and spatial distributions would be calculated to predict its reactivity profile.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This data is illustrative and not from published research)

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely indicate negative potential around the oxygen, fluorine, and sulfur atoms, highlighting these as sites for potential electrophilic interaction.

Thermodynamic Parameters and Stability Predictions

Quantum chemical calculations can also predict various thermodynamic properties of a molecule at a given temperature. These parameters, including enthalpy, entropy, and Gibbs free energy, provide insights into the molecule's stability and the spontaneity of its formation. By calculating these values for this compound, researchers could assess its thermal stability and its energetic profile under different conditions.

Table 3: Hypothetical Thermodynamic Parameters at 298.15 K (Note: This data is illustrative and not from published research)

Parameter Value
Enthalpy (H) Value in Hartree
Entropy (S) Value in J/mol·K
Gibbs Free Energy (G) Value in Hartree

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are instrumental in understanding the flexibility of a molecule and its interactions with its environment.

Ligand Conformation and Flexibility Analysis

Molecular dynamics simulations of this compound, likely in a solvent like water, would reveal its conformational landscape. By simulating the molecule's movements over a period of nanoseconds or longer, researchers can identify the most stable conformations and the flexibility of different parts of the molecule. This analysis would involve monitoring the root-mean-square deviation (RMSD) of the atomic positions to assess structural stability and the root-mean-square fluctuation (RMSF) to pinpoint flexible regions, such as the methyl and sulfanyl (B85325) groups. This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a biological target.

Adsorption and Binding Energy Calculations for Theoretical Interactions

The adsorption characteristics and binding energies of this compound on various surfaces are crucial for understanding its potential in materials science and catalysis. While direct experimental or computational data for this specific compound is limited, studies on analogous molecules, such as 5-fluorouracil (B62378) (5-FU) and thiol derivatives, offer valuable insights into its likely behavior.

Computational studies on the adsorption of 5-FU on gold nanoclusters have shown that binding typically occurs through the oxygen atoms of the carbonyl groups, with binding energies ranging from 11 to 24 kcal/mol, depending on the size of the gold cluster and the solvent environment. nih.gov For this compound, the presence of both carbonyl (in its oxo tautomer) and sulfanyl groups suggests multiple potential sites for interaction with metallic surfaces. The sulfanyl group, in particular, is known to form strong bonds with various metal surfaces.

Theoretical calculations involving the adsorption of thiols on metal oxide nanoparticles indicate that the interaction is often dictated by the relative strengths of the metal-sulfur and metal-hydroxyl bonds. acs.org It is plausible that this compound could adsorb onto surfaces through its sulfanyl group, potentially involving dissociative adsorption where the S-H bond is cleaved.

The binding energy of the molecule on a given substrate is a key determinant of the stability of the resulting complex. It can be computationally estimated using methods like Density Functional Theory (DFT). A general representation of calculating binding energy (BE) is given by the equation:

BE = Etotal - (Emolecule + Esurface)

Where Etotal is the total energy of the adsorbed system, and Emolecule and Esurface are the energies of the isolated molecule and the surface, respectively. youtube.com

Table 1: Illustrative Binding Energies of Related Compounds on Surfaces

AdsorbateSurfaceBinding Energy (kcal/mol)Reference
5-FluorouracilAu8 Cluster-24.0 nih.gov
5-FluorouracilAu20 Cluster-17.0 nih.gov
5-FluorouracilB40 Fullerene-11.15 rsc.org

This table provides examples of binding energies for a structurally related fluoropyrimidine to illustrate the potential range for this compound.

Simulation of Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the solvent, particularly concerning its tautomeric equilibrium. This compound can exist in several tautomeric forms, primarily the keto-enol and thione-thiol forms. The relative stability of these tautomers is sensitive to the polarity of the solvent.

Theoretical studies on similar molecules, like 2-mercaptopyridines and 4,6-dimethyl-2-mercaptopyrimidine (B146703), have demonstrated that polar solvents tend to favor the thione and keto forms, while nonpolar solvents shift the equilibrium towards the thiol and enol forms. jrimt.jpcdnsciencepub.comacs.org This is attributed to the different dipole moments of the tautomers and their interactions with the solvent molecules. For instance, the thione form of 4,6-dimethyl-2-mercaptopyrimidine has been shown to be dominant in polar solvents like methanol (B129727) and DMSO, whereas the thiol form is more prevalent in a nonpolar solvent like cyclohexane. acs.org

Computational models, such as the Polarizable Continuum Model (PCM) within DFT, are employed to simulate these solvent effects. nih.govnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their impact on the relative energies of the tautomers. Studies on substituted adenines have shown that an increase in solvent polarity can enhance or weaken substituent effects depending on the nature of the intramolecular interactions. nih.gov Given the presence of both electron-withdrawing (fluoro) and potentially electron-donating (methyl, sulfanyl) groups in this compound, its tautomeric balance is expected to be finely tunable by the solvent environment.

The general trend observed is that an increase in the polarity of the solvent stabilizes the more polar tautomer to a greater extent. nih.gov For this compound, the keto-thione tautomer is likely to be more polar than the enol-thiol form and thus would be favored in polar solvents like water or ethanol.

Structure-Reactivity and Structure-Function Relationship Predictions

Computational methods are instrumental in predicting the reactivity and potential functions of this compound based on its electronic structure.

Fukui Indices and Local Reactivity Analysis

Fukui functions are powerful tools within DFT for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govscm.com These functions describe how the electron density at a particular point changes with a small change in the total number of electrons. scm.com

The condensed Fukui functions, which assign a value to each atom, are particularly useful for predicting local reactivity.

fk+ : Indicates the susceptibility of atom k to a nucleophilic attack. A higher value suggests a more electrophilic site.

fk- : Indicates the susceptibility of atom k to an electrophilic attack. A higher value suggests a more nucleophilic site.

fk0 : Indicates the susceptibility of atom k to a radical attack.

For this compound, a qualitative analysis suggests the following:

Nucleophilic attack sites (electrophilic centers) : The carbonyl carbon (C4) and the carbon attached to the fluorine atom (C5) are likely to be primary sites for nucleophilic attack due to the electron-withdrawing effects of the oxygen and fluorine atoms.

Electrophilic attack sites (nucleophilic centers) : The nitrogen atoms and the sulfur atom, with their lone pairs of electrons, are expected to be susceptible to electrophilic attack. The oxygen of the hydroxyl group in the enol tautomer would also be a nucleophilic site.

Calculations on similar nitroso compounds have shown that different charge calculation methods can influence the predicted most reactive site, highlighting the importance of the computational methodology. researchgate.net

Table 2: Predicted Reactive Sites in this compound (Qualitative)

Atom/GroupPredicted ReactivityRationale
C4 (Carbonyl Carbon)ElectrophilicElectron-withdrawing oxygen atom
C5 (Fluorinated Carbon)ElectrophilicHigh electronegativity of fluorine
N1, N3 (Ring Nitrogens)NucleophilicLone pairs of electrons
S (Sulfanyl Group)NucleophilicLone pairs of electrons
O (Hydroxyl/Carbonyl)NucleophilicLone pairs of electrons

Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity, Nucleophilicity)

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A lower value indicates higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N) : Quantifies the ability of a molecule to donate electrons.

While specific values for this compound are not available, data from computational studies on other pyrimidine (B1678525) derivatives can provide an expected range for these parameters. researchgate.netresearchgate.net These descriptors are crucial for understanding the molecule's stability and its propensity to engage in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors for Pyrimidine Derivatives (Calculated via DFT)

DescriptorPyridinePyrimidinePyrazinePyridazine
Ionization Potential (eV) 9.7710.239.929.68
Electron Affinity (eV) 0.881.131.350.99
Electronegativity (χ) (eV) 5.325.685.635.33
Chemical Hardness (η) (eV) 4.444.554.284.34
Electrophilicity (ω) (eV) 3.193.543.713.28

Data adapted from a theoretical study on azabenzenes to provide context for the global reactivity of heterocyclic systems. researchgate.net

These values suggest that pyrimidine systems are generally characterized by high electronegativity and a significant electrophilicity index, indicating their susceptibility to nucleophilic attack. The introduction of a fluorine atom is expected to increase the electrophilicity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug design to predict the activity of new compounds and to optimize lead structures.

For this compound, a QSAR study could be employed to design new derivatives with enhanced biological activities, such as anticancer or antimicrobial properties, which are common for pyrimidine-based compounds. nih.govcjsc.ac.cn A typical QSAR study involves:

Data Set Selection : A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation : Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression or artificial neural networks, are used to build a model that correlates the descriptors with the activity. nih.gov

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on pyrimidine derivatives have successfully identified key structural features that influence their activity as, for example, inhibitors of VEGFR-2. nih.gov Such models can guide the modification of the this compound scaffold, for instance, by suggesting which positions to substitute and with what kind of chemical groups to improve its therapeutic potential.

Advanced Theoretical Methodologies

Beyond static DFT calculations, advanced theoretical methodologies like molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior. MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules over time, and its binding dynamics with biological targets like proteins or nucleic acids. nih.gov

For example, MD simulations can trace the movement of water molecules in a protein's binding pocket, identifying key sites for ligand interaction. nih.gov This information is invaluable for structure-based drug design. Furthermore, advanced techniques like relative binding free energy (RBFE) calculations can provide highly accurate predictions of ligand binding affinities, guiding the optimization of lead compounds. acs.org The application of these advanced methods to this compound could significantly accelerate the discovery of its potential applications in medicine and materials science.

Ab Initio and Semi-Empirical Calculations

Ab initio and semi-empirical calculations are fundamental tools in computational chemistry for investigating the electronic structure and properties of molecules. Ab initio methods, derived from first principles, solve the Schrödinger equation without the use of empirical parameters, offering a high degree of accuracy. nih.govrub.de These calculations can elucidate molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms. nih.govrub.de For a molecule like this compound, ab initio methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) could be employed to predict its three-dimensional structure, bond lengths, and bond angles with considerable precision. vasp.at

Semi-empirical methods, while less computationally intensive than ab initio techniques, incorporate some experimental data to simplify calculations. This trade-off between speed and accuracy makes them suitable for screening large numbers of molecules or for studying larger systems.

A hypothetical application of these methods to this compound could involve calculating key quantum chemical descriptors to predict its reactivity and potential interactions with biological targets. These descriptors are invaluable for understanding the molecule's potential as a drug candidate.

Table 1: Illustrative Quantum Chemical Descriptors for a Pyrimidine Derivative

DescriptorHypothetical ValueSignificance
Dipole Moment 3.5 DInfluences solubility and binding orientation in a biological target.
HOMO Energy -6.2 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy -1.8 eVRelates to the molecule's ability to accept electrons (electrophilicity).
Electron Density on N1 -0.45 eIndicates potential sites for hydrogen bonding or protonation.
Electron Density on S -0.12 eHighlights a potential site for metabolic modification or protein interaction.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific calculations for this compound are not publicly available.

ChemInformatics and Data Mining for Pyrimidine Research Trends

Cheminformatics and data mining have emerged as indispensable disciplines for navigating the vast landscape of chemical and biological data, particularly in drug discovery. researcher.life These approaches utilize computational tools to analyze large datasets, identify trends, and build predictive models. In the context of pyrimidine research, these techniques are instrumental in understanding structure-activity relationships (SAR) and identifying promising new drug candidates. researcher.liferesearchgate.net

A significant trend in pyrimidine research, illuminated by cheminformatics, is the exploration of their anticancer properties. nih.govresearchgate.net Data mining of scientific literature and chemical databases has revealed a surge in publications focusing on pyrimidine derivatives as potential anticancer agents. researchgate.net These studies often employ computational screening of large compound libraries against specific cancer targets, such as cyclin-dependent kinases (CDKs). researcher.liferesearchgate.net

Machine learning algorithms, a core component of data mining, are used to develop Quantitative Structure-Activity Relationship (QSAR) models. ijcit.com These models correlate the structural features of pyrimidine derivatives with their observed biological activities, enabling the prediction of the potency of novel compounds before their synthesis. ijcit.commdpi.com For a compound like this compound, a QSAR model built on a dataset of similar pyrimidines could predict its potential efficacy against a particular cancer cell line based on its structural attributes.

Table 2: Example of a Data Mining Workflow in Pyrimidine-Based Drug Discovery

StepDescriptionTools/Methods
1. Data Collection Gather data on pyrimidine compounds and their biological activities from databases like PubChem, ChEMBL, and scientific literature.Text mining, database querying.
2. Descriptor Calculation Compute molecular descriptors (e.g., molecular weight, logP, topological indices) for each pyrimidine derivative.Molecular modeling software.
3. Model Building Develop a predictive model (e.g., QSAR) using machine learning algorithms to correlate descriptors with activity.Random Forest, Support Vector Machines.
4. Virtual Screening Use the model to predict the activity of a virtual library of new pyrimidine compounds, including this compound.Docking simulations, pharmacophore modeling.
5. Experimental Validation Synthesize and test the most promising candidates identified through virtual screening to validate the model's predictions.In vitro and in vivo assays.

The application of cheminformatics and data mining not only accelerates the discovery of new pyrimidine-based drugs but also helps in understanding the broader research landscape, identifying underexplored areas, and guiding future research directions in this vital field of medicinal chemistry. mdpi.comtandfonline.com

Mechanistic Biochemical and Molecular Investigations of Pyrimidine Scaffolds

Enzymatic Pathways Involving Pyrimidine (B1678525) Metabolites and Analogues

Mechanisms of Pyrimidine Ring Opening and Closure

The pyrimidine ring, a fundamental component of nucleobases, undergoes dynamic processes of ring opening and closure, which are critical for both its synthesis (biosynthesis) and breakdown (catabolism). These transformations are typically mediated by specific enzymes that ensure the precise and efficient conversion of pyrimidine metabolites.

De novo pyrimidine biosynthesis, the process of creating pyrimidine nucleotides from simple precursor molecules, involves a key ring closure step. The enzyme dihydroorotase catalyzes the cyclization of N-carbamoyl-L-aspartate to form dihydroorotate, which is the first pyrimidine ring compound in this pathway. nih.govyoutube.com This reaction involves the loss of a water molecule and establishes the heterocyclic core that will be further modified to create uracil, cytosine, and thymine (B56734). youtube.com In eukaryotes, dihydroorotase is part of a large multifunctional enzyme known as CAD, which also contains carbamoyl (B1232498) phosphate (B84403) synthetase II and aspartate transcarbamoylase, the enzymes for the preceding steps in the pathway. wikipedia.org

Conversely, pyrimidine catabolism involves ring-opening reactions. For instance, dihydropyrimidases are utilized by organisms in the reductive pathway of pyrimidine degradation to open the pyrimidine ring. umich.edu A non-enzymatic ring opening of dihydrouridine, a modified pyrimidine found in tRNA, can also occur through hydrolysis at high temperatures and basic pH. This process begins with the attack of a hydroxide (B78521) ion at the C4 position of the dihydrouracil (B119008) ring. umich.edu

Furthermore, enzymatic processes can lead to more complex transformations of the pyrimidine ring. For example, cytochrome P450 enzymes have been shown to mediate the conversion of a pyrimidine ring to a pyrazole (B372694) ring. This biotransformation is proposed to proceed through N-oxidation of the pyrimidine, followed by another oxidative step that opens the ring to create a formamide (B127407) intermediate. Subsequent hydrolysis and loss of formic acid lead to the closure of a new, five-membered pyrazole ring. nih.gov Degenerate ring transformations have also been observed, where a nitrogen atom from the pyrimidine ring is exchanged with a nitrogen from a nucleophile like ammonia, resulting in a structurally identical but isotopically different pyrimidine ring. wur.nl

Enzymatic Methylation, Thiolation, and Amination of Pyrimidine Rings

The pyrimidine ring can be extensively modified by enzymatic reactions that introduce methyl, sulfanyl (B85325) (thio), and amino groups, leading to a diverse array of functional pyrimidine derivatives. These modifications are crucial for the biological activity of nucleic acids and other molecules.

Enzymatic Methylation: Methylation of the pyrimidine ring is a common and vital modification. A prominent example is the formation of thymine from uracil, a key step in DNA synthesis. This reaction is catalyzed by thymidylate synthase, which transfers a methyl group to the 5-position of the pyrimidine ring. umich.edu The general mechanism for this and other pyrimidine methylations involves the nucleophilic attack of an active site cysteine on carbon-6 of the pyrimidine ring. umich.edu This activates the ring for the subsequent transfer of a methyl group. In DNA, the methylation of cytosine at the C5 position to form 5-methylcytosine (B146107) is a critical epigenetic modification catalyzed by DNA methyltransferases. researchgate.netwikipedia.org This methylation plays a significant role in gene silencing. researchgate.net

Enzymatic Thiolation: Thiolation, the introduction of a sulfur atom, is another important modification of the pyrimidine ring, particularly in the formation of modified nucleosides in tRNA. For instance, the enzyme ThiI is responsible for converting the oxygen at the C4 position of pyrimidines into a thiocarbonyl, forming 4-thiouridine. umich.edu Similarly, the enzyme MnmA catalyzes the thiolation at the C2 position to produce 2-thiouridine. umich.edu These reactions often proceed by activating the carbon-4 carbonyl group, making it more reactive for the subsequent substitution with a sulfur-containing nucleophile. umich.edu

Enzymatic Amination: The interconversion of pyrimidine bases often involves amination reactions. A key example is the synthesis of cytosine from uracil, which is catalyzed by CTP (cytidine 5'-triphosphate) synthase. umich.edu This enzyme catalyzes the amination at the C4 position of the pyrimidine ring. The process involves the hydrolysis of glutamine to produce ammonia, which then acts as the nitrogen donor. umich.edu The pyrimidine ring is activated, often through phosphorylation, to facilitate the nucleophilic attack by ammonia. umich.edu Another type of functional group interconversion is the deamination of cytosine to uracil, catalyzed by cytosine deaminases, which are often zinc-dependent amidohydrolases. umich.edu

Role of Pyrimidine Derivatives in Nucleotide Biosynthesis and Catabolism

Pyrimidine derivatives are central to the biosynthesis and catabolism of nucleotides, which are the fundamental building blocks of DNA and RNA. creative-proteomics.com The two primary pathways for nucleotide production are the de novo synthesis pathway and the salvage pathway.

In the de novo pathway, pyrimidine nucleotides are synthesized from simple precursors like bicarbonate, aspartate, and glutamine. creative-proteomics.com A key intermediate in this pathway is orotate (B1227488), a pyrimidine derivative that is crucial for the synthesis of uridine (B1682114) monophosphate (UMP). fiveable.me Orotate phosphoribosyltransferase catalyzes the addition of a ribose-5-phosphate (B1218738) group to orotate to form orotidine (B106555) monophosphate (OMP). davuniversity.org OMP is then decarboxylated by OMP decarboxylase to yield UMP, which serves as the precursor for other pyrimidine nucleotides like UTP (uridine triphosphate) and CTP (cytidine triphosphate). fiveable.medavuniversity.org The regulation of this pathway is tightly controlled, often through feedback inhibition by the final products. For example, UTP can inhibit carbamoyl phosphate synthetase II, the enzyme that catalyzes the first committed step in the pathway. davuniversity.org

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids. davuniversity.org Enzymes like thymidine (B127349) kinase are essential in this pathway, phosphorylating thymidine to thymidine monophosphate (dTMP), which is then used for DNA synthesis. fiveable.me

Pyrimidine catabolism involves the breakdown of pyrimidine bases into highly soluble products. Cytosine can be deaminated to uracil, which is then degraded to β-alanine, CO₂, and ammonia. wikipedia.org Thymine is broken down into β-aminoisobutyrate. wikipedia.org These breakdown products can be excreted or enter other metabolic pathways. fiveable.me

Fluorinated pyrimidine analogues, such as 5-fluorouracil (B62378), are an important class of anticancer drugs that interfere with pyrimidine metabolism. They can be converted into fraudulent nucleotides that inhibit critical enzymes involved in DNA synthesis, such as thymidylate synthase. youtube.com This leads to a depletion of thymidine nucleotides and subsequent cell death in rapidly dividing cancer cells.

Molecular Basis of Interactions with Biological Macromolecules

Theories of Ligand-Receptor Binding and Molecular Recognition

The interaction between a small molecule (ligand) and a biological macromolecule (receptor) is the foundational event for many physiological processes and pharmacological interventions. This molecular recognition is governed by several key theories that describe the nature of this binding.

Historically, the "lock-and-key" model proposed that the ligand and the receptor possess complementary rigid shapes that fit together perfectly. While this model provides a useful conceptual framework, it has been largely superseded by more dynamic theories. youtube.com

The "induced-fit" theory posits that the binding of a ligand to a receptor induces a conformational change in the receptor, leading to a more complementary and stable interaction. This dynamic interplay allows for a more flexible and specific recognition process. youtube.com

More recently, the concept of conformational selection has gained prominence. This theory suggests that proteins in solution exist as an ensemble of different conformational states in equilibrium. A ligand preferentially binds to a specific pre-existing conformation, thereby shifting the equilibrium towards the bound state. nih.gov

The binding of a ligand to a receptor is a thermodynamic process driven by a combination of enthalpic and entropic factors. The free energy of binding (ΔG) is determined by the change in enthalpy (ΔH), which reflects the formation of favorable interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions, and the change in entropy (ΔS), which includes contributions from the conformational changes of the ligand and receptor and the displacement of water molecules from the binding site. nih.gov

The process of molecular docking, a computational technique, aims to predict the preferred binding mode and affinity of a ligand to a receptor. This involves the use of search algorithms to explore the possible conformations of the ligand within the binding site and scoring functions to evaluate the strength of the interaction. nih.gov

Future Prospects and Emerging Research Trajectories for 5 Fluoro 6 Methyl 2 Sulfanylpyrimidin 4 Ol Research

Synergistic Integration of Synthetic Chemistry and Computational Design

The future of developing derivatives of 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol will heavily rely on the close-knit collaboration between synthetic chemists and computational modelers. Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting molecular properties, reaction outcomes, and biological activities before a single gram of material is synthesized in the lab. For instance, computational design strategies and free energy perturbation calculations have been successfully used to predict the binding affinity of substituted 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) analogs to thymidylate synthase (TS), guiding synthetic efforts toward more potent inhibitors. nih.gov

This synergy allows for a rational design approach, where computational screening of virtual libraries of potential derivatives can identify candidates with desirable electronic, steric, and pharmacokinetic profiles. Synthetic chemists can then focus their efforts on the most promising targets, saving significant time and resources. This integrated approach accelerates the discovery of molecules with enhanced potency and selectivity. nih.govnih.gov The insights gained from computational studies can also help in understanding the structure-activity relationships (SAR) of newly synthesized compounds, creating a feedback loop that refines subsequent generations of molecular design. nih.gov

Table 1: Integration of Computational and Synthetic Approaches

Computational Task Objective Synthetic Application
Molecular Docking Predict binding mode and affinity to a target protein (e.g., kinases, synthases). Prioritize synthesis of derivatives with the highest predicted binding scores.
Quantum Mechanics (QM) Calculate electronic properties, reactivity, and spectral data. Guide selection of reaction conditions and predict potential side-products.
Molecular Dynamics (MD) Simulate the dynamic behavior of the compound in a biological environment (e.g., with a receptor or in a membrane). acs.org Assess the stability of the compound-target complex and inform on dynamic interactions.
ADMET Prediction Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. Filter out candidates likely to have poor pharmacokinetic properties early in the design phase.

Exploration of Novel Reaction Pathways for Complex Pyrimidine (B1678525) Analogues

While classical condensation reactions, such as those involving α,β-unsaturated ketones and ureas or thioureas, have been the bedrock for synthesizing pyrimidine cores nih.govnih.gov, the future lies in developing more sophisticated and versatile synthetic methodologies. The exploration of novel reaction pathways is critical for accessing more complex and diverse analogues of this compound that are not readily accessible through traditional means.

Future research will likely focus on late-stage functionalization techniques. These methods allow for the direct modification of the pyrimidine scaffold at a late point in the synthetic sequence, enabling rapid diversification. Techniques such as C-H bond activation, transition-metal-catalyzed cross-coupling reactions, and photoredox catalysis hold immense promise. For example, developing selective C-H arylation or alkylation methods for the pyrimidine ring could generate extensive libraries of novel compounds from a common intermediate. Furthermore, methods for the selective fluorination of heterocyclic rings using reagents like Selectfluor are becoming increasingly important for creating novel fluorinated analogues. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Pyrimidine Analogues

Methodology Description Advantages Potential Application for the Title Compound
Classical Condensation Building the heterocyclic ring from acyclic precursors. nih.gov High yields for specific core structures, well-established. Foundational synthesis of the primary 5-fluoro-6-methylpyrimidine scaffold.
C-H Functionalization Direct replacement of a C-H bond with a new functional group. Atom economy, reduced synthetic steps, access to novel derivatives. Direct arylation or alkylation of the pyrimidine ring without pre-functionalization.
Flow Chemistry Performing reactions in continuous-flow reactors. Enhanced safety, scalability, precise control over reaction parameters. Safer handling of potentially hazardous reagents and intermediates in multi-step syntheses.
Biocatalysis Using enzymes to catalyze specific chemical transformations. High stereoselectivity and regioselectivity, environmentally benign conditions. Enantioselective modification of substituents on the pyrimidine core.

Development of Advanced Methodologies for Mechanistic Probing

Understanding how a molecule exerts its biological effect is fundamental to rational drug design. For this compound and its future derivatives, the development of advanced methodologies for mechanistic probing is a key research frontier. While fluorinated pyrimidines like 5-Fluorouracil (B62378) (5-FU) are known to inhibit enzymes and interfere with nucleic acid metabolism nih.govnih.gov, the specific targets and mechanisms for novel analogues are often unknown.

A crucial strategy involves the synthesis of isotopically labeled versions of the compound. Incorporating stable isotopes such as ¹³C, ¹⁵N, or the NMR-active ¹⁹F allows for detailed tracking of the molecule within biological systems. nih.gov ¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated compounds, providing a clean spectral window to observe changes in the molecule's environment, such as binding to a protein. Advanced mass spectrometry techniques can identify metabolites and covalent adducts with biological macromolecules. These experimental approaches, when combined with computational modeling, can provide a detailed picture of the compound's mechanism of action at the molecular level. acs.org

Table 3: Advanced Methodologies for Mechanistic Studies

Technique Application Information Gained
¹⁹F NMR Spectroscopy Monitor the fluorine signal in the presence of biological targets. Direct evidence of binding, conformational changes, and covalent adduct formation.
Isotope Labeling (¹³C, ¹⁵N) Synthesize labeled analogues for NMR and Mass Spectrometry. Trace metabolic pathways, identify binding sites, and elucidate reaction mechanisms.
Affinity Chromatography Immobilize a derivative on a solid support to "pull down" binding partners from cell lysates. Identification of direct protein targets.
X-ray Crystallography Determine the 3D structure of the compound bound to its target protein. Precise atomic-level details of the binding interaction.
Hydrogen-Deuterium Exchange (HDX-MS) Monitor changes in protein conformation upon ligand binding. Identify regions of the target protein involved in binding and allosteric regulation.

Interdisciplinary Approaches in Pyrimidine Chemical Biology

The unique structural features of this compound make it an excellent candidate for development into a chemical biology tool. This requires an interdisciplinary approach, merging synthetic chemistry with cell biology, biochemistry, and proteomics. The goal is to create specialized probes from the core molecule to investigate complex biological processes. nih.gov

For example, by appending a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., a biotin (B1667282) or alkyne group for click chemistry), chemists can create photo-affinity probes. These tools can be introduced into living cells, where they will bind to their cellular targets. Upon UV irradiation, the probe forms a covalent bond with the target, which can then be isolated and identified using the affinity tag. This approach is invaluable for target deconvolution and validating the mechanism of action of a bioactive compound. The fluorine atom can serve as a ¹⁹F NMR reporter, allowing for the in-cell monitoring of target engagement. nih.gov

Table 4: Chemical Biology Tools Derived from Pyrimidine Scaffolds

Tool Type Modification to Core Scaffold Biological Question Addressed
Affinity Probe Addition of a biotin or alkyne tag. What proteins does the compound bind to in a cell?
Fluorescent Probe Conjugation to a fluorophore. Where does the compound localize within a cell? (Subcellular imaging)
Photo-affinity Label Incorporation of a photoreactive group (e.g., benzophenone, diazirine). What is the direct binding partner in a complex biological system?
Caged Compound Addition of a photolabile protecting group. How does the cell respond to a sudden, light-induced release of the active compound?

Addressing Unexplored Chemical Space within Fluorinated and Sulfanylated Pyrimidines

The true potential of this compound lies in its capacity to serve as a starting point for exploring new areas of chemical space. The specific combination of a fluoro group at the 5-position, a methyl group at the 6-position, and a sulfanyl (B85325) group at the 2-position is not broadly represented in commercial compound libraries. Each of these functional groups offers unique properties: the fluorine atom modulates pKa and metabolic stability, the methyl group provides a steric and lipophilic element, and the sulfanyl group is a versatile handle for further chemical modification and a potential hydrogen bond donor/acceptor. nih.govmdpi.commdpi.com

Future research should focus on systematically exploring variations around this core. This includes:

Modification of the sulfanyl group: Oxidation to sulfinyl or sulfonyl groups, or S-alkylation/arylation to create diverse thioethers.

Variation of the 6-position: Replacing the methyl group with other alkyl, aryl, or functionalized groups to probe steric and electronic requirements for activity.

Derivatization of the 4-ol group: Conversion to ethers, esters, or amines to modulate solubility and cell permeability.

Introduction of new substituents: Exploring reactions to add functional groups to the pyrimidine ring itself, if possible.

By creating focused libraries of compounds based on these modifications, researchers can systematically map the structure-activity landscape and potentially discover novel derivatives with entirely new biological activities or improved properties over existing agents. nih.govnih.gov

Table 5: Exploring Chemical Space around the this compound Core

Position Core Group Potential Modifications Goal of Modification
C2 -SH (Sulfanyl) -SR (Thioethers), -S(O)R (Sulfoxides), -S(O)₂R (Sulfones) Modulate electronics, lipophilicity, and metabolic stability.
C4 -OH (Hydroxy/Oxo) -OR (Ethers), -NHR (Amines), -OC(O)R (Esters) Alter solubility, permeability, and hydrogen bonding capacity.
C5 -F (Fluoro) (Fixed) Key element for modulating pKa and potential bioactivity. nih.gov
C6 -CH₃ (Methyl) -CF₃, -Ethyl, -Cyclopropyl, -Aryl Probe steric tolerance and explore new binding interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves constructing the pyrimidine core via cyclization of thiourea derivatives or condensation of β-diketones with amidines. Fluorination at position 5 can be achieved using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Methylation at position 6 may require methyl iodide and a strong base (e.g., NaH) in DMF. The sulfanyl group at position 2 is introduced via nucleophilic substitution with thiolating agents (e.g., Lawesson’s reagent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from regioisomers .

Key Challenges :

  • Competing substitution reactions at positions 2 and 4 due to the hydroxyl group’s nucleophilicity.
  • Sensitivity of the sulfanyl group to oxidation, necessitating inert atmosphere handling.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ring structure. 19^{19}F NMR detects fluorination efficiency.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., as demonstrated for structurally related 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ).
  • HPLC-PDA : Assesses purity (>95% required for biological assays).

Q. How should researchers mitigate degradation of the sulfanyl and hydroxyl groups during storage?

  • Methodological Answer :

  • Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the sulfanyl group.
  • Use stabilizers like EDTA (0.1 mM) in aqueous solutions to chelate metal ions that catalyze hydroxyl group degradation .

Advanced Research Questions

Q. What reaction optimization strategies improve fluorination efficiency at position 5?

  • Methodological Answer :

  • Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions.

  • Temperature Control : Slow addition of DAST at -78°C reduces exothermic decomposition.

  • Monitoring : In-situ 19^{19}F NMR tracks fluorination progress. Post-reaction quenching with NaHCO3_3 removes excess DAST .

    Data Example :

    Fluorination AgentYield (%)Purity (%)
    DAST7298
    XtalFluor-E6595

Q. How do structural modifications at positions 2 and 4 influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the sulfanyl group at position 2 with methoxy or amino groups to assess enzyme binding affinity. Modify the hydroxyl group at position 4 to a carbonyl or methyl ether to evaluate metabolic stability.
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50_{50} values. For example, replacing the hydroxyl group with a methoxy group in a related pyrimidine derivative increased metabolic half-life by 3-fold but reduced antibacterial activity by 40% .

Q. What in vitro models are appropriate for evaluating antimicrobial activity, and how should conflicting data be resolved?

  • Methodological Answer :

  • Models : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (MTT on HEK293 cells) to rule off-target effects.
  • Data Contradictions : If MIC values vary between labs, verify inoculum density (CFU/mL) and solvent controls (DMSO ≤1%). Cross-validate with time-kill assays to confirm bacteriostatic vs. bactericidal effects .

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